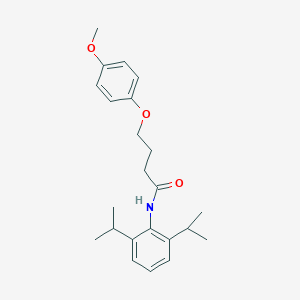
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, also known as C75, is a synthetic compound that has gained significant attention in the field of cancer research. C75 is a potent inhibitor of fatty acid synthase (FAS), an enzyme that plays a crucial role in the synthesis of fatty acids. FAS is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
作用機序
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide inhibits FAS by binding to the active site of the enzyme. This binding prevents the formation of malonyl-CoA, which is necessary for the synthesis of fatty acids. Inhibition of FAS leads to a decrease in the synthesis of fatty acids, which results in a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells. In addition, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is its potency as an FAS inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the risk of off-target effects. However, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide is also known to be unstable in solution, which can make it difficult to work with in experiments.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of more stable analogs of the compound. Another area of interest is the use of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy. Additionally, there is interest in exploring the potential of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide as a treatment for metabolic disorders, such as obesity and type 2 diabetes.
合成法
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can be synthesized by condensation of 3-chloro-4-hydroxy-1-naphthaldehyde and 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide.
科学的研究の応用
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide works by inhibiting FAS, which is essential for cancer cell survival and proliferation. Inhibition of FAS leads to a decrease in the synthesis of fatty acids, which are necessary for the growth and survival of cancer cells.
特性
分子式 |
C18H14ClNO3S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-7-8-17(12(2)9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10H,1-2H3/b20-16- |
InChIキー |
QDWXZBSMGDSURB-SILNSSARSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl)C |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)

![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)





![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)

![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)